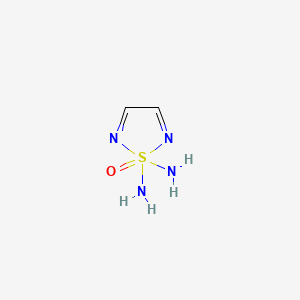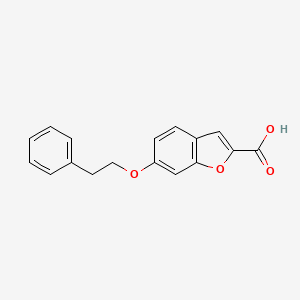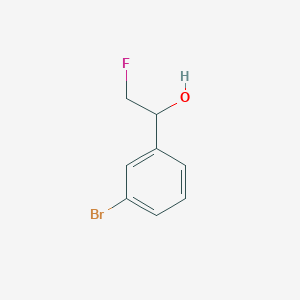
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-enyl group and a methoxy group The hydrobromide salt form enhances its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 5-methoxypyridine, making it more nucleophilic.
Coupling Reaction: The deprotonated 5-methoxypyridine reacts with 4-bromobut-1-ene in the presence of a palladium catalyst to form the desired product.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the butenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Major Products Formed
Substitution Products: Formation of 3-(4-substituted-but-1-enyl)-5-methoxypyridine derivatives.
Oxidation Products: Formation of 3-(4-bromo-1-oxo-butyl)-5-methoxypyridine derivatives.
Reduction Products: Formation of 3-(4-bromobutyl)-5-methoxypyridine derivatives.
Scientific Research Applications
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobut-1-enyl)-5-methoxybenzene
- 4-Bromobut-1-enyl)cyclopropane
- 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene
Uniqueness
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its methoxy group and bromobut-1-enyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
3-(4-bromobut-1-enyl)-5-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H |
InChI Key |
YEJPVFUSJYDQBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C=CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


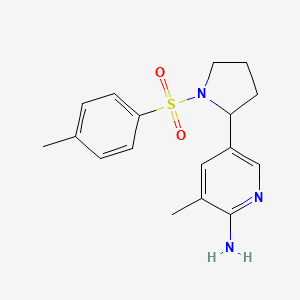
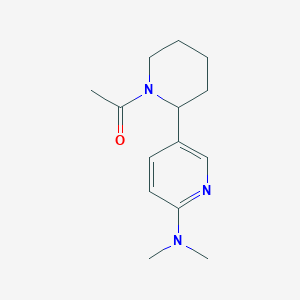
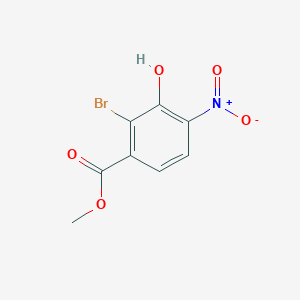
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
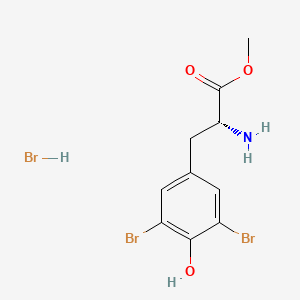
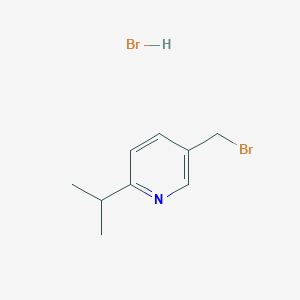
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
